
DNA Gyrase-IN-8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DNA Gyrase-IN-8 is a potent inhibitor of DNA gyrase, an essential bacterial enzyme that introduces negative supercoils into DNA. This compound is particularly significant in the field of antibacterial research due to its ability to target and inhibit bacterial DNA gyrase, making it a promising candidate for the development of new antibacterial agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of DNA Gyrase-IN-8 typically involves multiple steps, starting from readily available starting materials. The process includes the formation of key intermediates through various organic reactions such as condensation, cyclization, and functional group transformations. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to achieve the desired product with high yield and purity.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality and yield, and implementing purification techniques such as crystallization or chromatography. The industrial process also focuses on cost-effectiveness and environmental sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: DNA Gyrase-IN-8 undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of specific functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Hydrolysis: Breaking down of the compound in the presence of water.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic or electrophilic reagents depending on the nature of the substitution.
Hydrolysis: Acidic or basic conditions to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific functional groups present in this compound and the reaction conditions. These products are often intermediates or derivatives that can be further utilized in research or industrial applications.
Applications De Recherche Scientifique
DNA Gyrase-IN-8 has a wide range of applications in scientific research, including:
Chemistry: Used as a tool to study the mechanisms of DNA gyrase and to develop new synthetic methodologies.
Biology: Helps in understanding the role of DNA gyrase in bacterial cell processes and its interaction with other cellular components.
Medicine: Potential development of new antibacterial drugs targeting DNA gyrase, especially against drug-resistant bacterial strains.
Industry: Utilized in the production of antibacterial agents and in the development of new biotechnological applications.
Mécanisme D'action
DNA Gyrase-IN-8 exerts its effects by binding to the DNA gyrase enzyme, inhibiting its activity. The compound interacts with the active site of the enzyme, preventing it from introducing negative supercoils into DNA. This inhibition disrupts the normal functioning of bacterial DNA replication and transcription, leading to bacterial cell death. The molecular targets include the GyrA and GyrB subunits of DNA gyrase, which are essential for the enzyme’s activity.
Comparaison Avec Des Composés Similaires
Quinolones: A class of antibiotics that also target DNA gyrase but have different chemical structures.
Coumarins: Another group of DNA gyrase inhibitors with distinct mechanisms of action.
Aminocoumarins: Compounds that inhibit DNA gyrase by binding to the ATPase domain of the enzyme.
Uniqueness of DNA Gyrase-IN-8: this compound is unique due to its specific binding affinity and inhibitory potency against DNA gyrase. Unlike other inhibitors, it may exhibit fewer side effects and higher efficacy against resistant bacterial strains. Its distinct chemical structure allows for targeted interactions with the enzyme, making it a valuable compound in antibacterial research.
Propriétés
Formule moléculaire |
C19H14BrN5O |
|---|---|
Poids moléculaire |
408.3 g/mol |
Nom IUPAC |
(3-amino-5-imino-4H-pyrazol-1-yl)-[2-(4-bromophenyl)quinolin-4-yl]methanone |
InChI |
InChI=1S/C19H14BrN5O/c20-12-7-5-11(6-8-12)16-9-14(13-3-1-2-4-15(13)23-16)19(26)25-18(22)10-17(21)24-25/h1-9,22H,10H2,(H2,21,24) |
Clé InChI |
VXXKCKTXJWGCHT-UHFFFAOYSA-N |
SMILES canonique |
C1C(=NN(C1=N)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Br)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



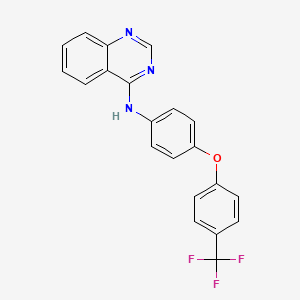
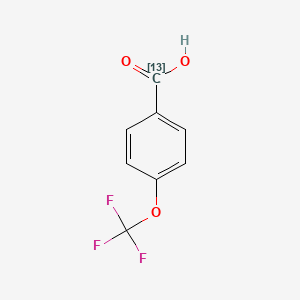
![4-[4-(2-Methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]morpholine](/img/structure/B12387957.png)
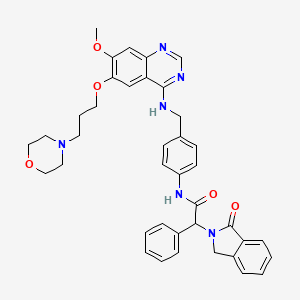
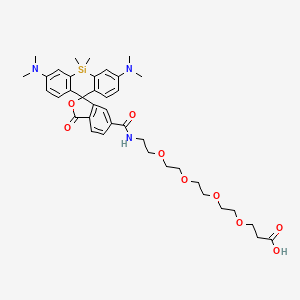
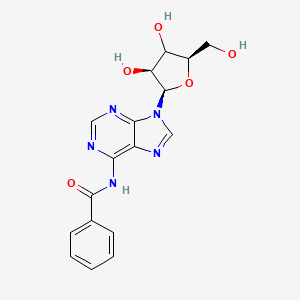
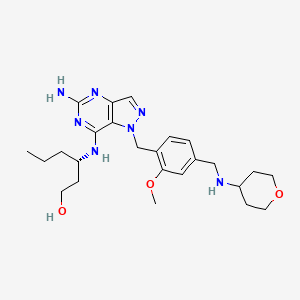

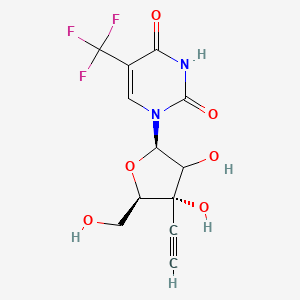
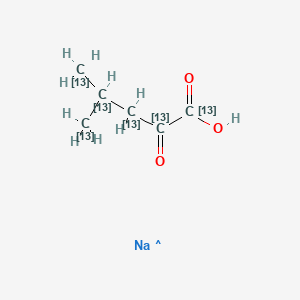
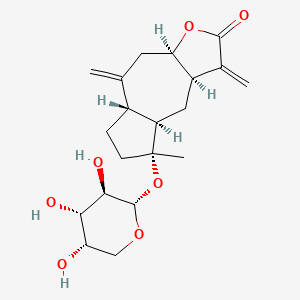
![4-Methoxy-3-[2-[(3-Methoxy-4-Morpholin-4-Yl-Phenyl)amino]pyridin-4-Yl]benzenecarbonitrile](/img/structure/B12388016.png)
![2-azido-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-4-yl]acetamide](/img/structure/B12388031.png)
